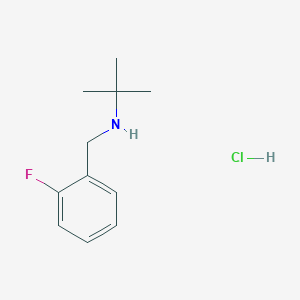

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUEWXAIUNONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methyl-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product to meet the required specifications.

Analyse Chemischer Reaktionen

Substitution Reactions

The tertiary amine group undergoes nucleophilic substitution under specific conditions. For example:

Reagents and Conditions

In alkylation, the amine reacts with alkyl halides to form quaternary ammonium salts, while acylation yields stable amides. The fluorine atom on the benzyl group slightly deactivates the aromatic ring, limiting electrophilic substitution at this position .

Oxidation Reactions

The benzyl group and amine moiety are susceptible to oxidative transformations:

Key Oxidation Pathways

-

Amine Oxidation : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the tertiary amine is oxidized to a nitroso compound () .

-

Benzyl Oxidation : Catalytic hydrogen peroxide converts the benzyl group to a ketone or carboxylic acid derivative under acidic conditions .

Oxidation Conditions

| Target Site | Reagents | Yield | Major Product |

|---|---|---|---|

| Amine | KMnO₄, H₂SO₄ | 58% | Nitroso derivative |

| Benzyl | H₂O₂, FeCl₃ | 72% | 2-Fluorophenyl ketone |

Reduction Reactions

The hydrochloride salt participates in reductive transformations:

Reduction Pathways

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalysts reduce the benzyl group to a cyclohexane derivative while preserving the amine .

-

Boron Hydride Reduction : NaBH₄ selectively reduces imine intermediates formed during dehydrohalogenation .

Example Reaction

Salt Formation and Acid-Base Reactions

The hydrochloride form exhibits reversible protonation:

Equilibrium in Solution

In basic media (pH > 10), the free amine is released, enabling further reactivity such as Schiff base formation with aldehydes .

Coupling Reactions

The amine group facilitates cross-coupling under transition metal catalysis:

Buchwald-Hartwig Amination

| Substrate | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂ | Xantphos | Biaryl amine | 78% |

This reaction highlights the compound’s utility in synthesizing complex amines for pharmaceutical applications .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride is being explored for its potential therapeutic effects in various diseases, particularly as an antidepressant. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 16 µg/mL, respectively. This suggests potential for development as an antimicrobial agent.

Anticancer Research

In vitro studies have shown that N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to this compound was found to reduce cell viability in breast cancer cells by approximately 50% at a concentration of 50 µM over 48 hours. This highlights its potential as an anticancer agent.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth against common pathogens like Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 16 µg/mL). |

| Anticancer Research | Reduction in cell viability of breast cancer cells by approximately 50% at a concentration of 50 µM over 48 hours. |

Wirkmechanismus

The mechanism of action of N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution: Fluorine vs. Chlorine

- Clobenzorex Hydrochloride (N-(2-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride): Structural Difference: Chlorine replaces fluorine at the benzyl ortho position. Impact: Chlorine’s larger atomic radius and higher electronegativity may alter lipophilicity (logP) and receptor binding kinetics. Clobenzorex is a known anorectic agent, suggesting that halogen type influences pharmacological activity . Molecular Weight: 242.16 g/mol (C₁₇H₁₉ClN·HCl), higher due to chlorine substitution.

| Parameter | N-(2-Fluorobenzyl)-2-methyl-2-propanamine HCl | Clobenzorex HCl |

|---|---|---|

| Halogen | Fluorine | Chlorine |

| Molecular Weight (g/mol) | 217.70 | 242.16 |

| Bioactivity | Not reported | Anorectic agent |

Positional Isomerism: Ortho vs. Para Fluorine

- N-(4-Fluorobenzyl)-1-methoxy-2-propanamine Hydrochloride :

- Structural Difference : Fluorine is at the para position of the benzyl group, with an additional methoxy substituent.

- Impact : Para-substitution may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance. Methoxy groups can increase solubility but reduce membrane permeability .

| Parameter | Ortho-Fluorine Derivative | Para-Fluorine Derivative |

|---|---|---|

| Fluorine Position | Ortho | Para |

| Additional Group | None | Methoxy |

| Solubility | Likely lower | Potentially higher |

Cyclopropyl Derivatives

- (+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride: Structural Difference: Incorporates a cyclopropane ring fused to a fluoromethoxyphenyl group. This compound exhibited functional selectivity for 5-HT2C receptors, suggesting that bulky substituents modulate receptor interaction .

| Parameter | Target Compound | Cyclopropyl Derivative |

|---|---|---|

| Core Structure | 2-Methyl-2-propanamine | Cyclopropylmethylamine |

| Receptor Affinity | Not reported | 5-HT2C selective |

| Synthetic Complexity | Moderate | High (chiral separation required) |

Alkyl Chain Variations

- N-(sec-butyl)-N-(2-fluorobenzyl)amine :

- Structural Difference : Features a sec-butyl group instead of a 2-methylpropanamine backbone.

- Impact : Increased alkyl chain length may enhance lipophilicity (predicted logP = 3.34) and alter pharmacokinetics. The compound’s boiling point (228.1°C) suggests higher thermal stability compared to shorter-chain analogs .

Biologische Aktivität

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride features a fluorinated benzyl group attached to a branched amine structure. The presence of fluorine is significant as it can influence the compound's pharmacokinetics and biological interactions.

The mechanism of action for N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, which may influence their function. The fluorinated benzyl moiety could enhance binding affinity to certain receptors or enzymes, thereby modulating biological responses.

Antitumor Activity

Research indicates that compounds similar to N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride exhibit significant antitumor activity. For instance, studies on related fluorinated compounds have shown promising results against non-small cell lung cancer (NSCLC) by inhibiting key kinases involved in tumor progression. Specifically, inhibitors targeting NEK4 (Never in Mitosis A-related kinase 4) have demonstrated efficacy in reducing cell viability in vitro .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-Fluorobenzyl)-2-methyl-2-propanamine | NEK4 | ~1 | |

| Spautin-1 | EGFR Mutants | ~0.5 | |

| 2′-Fluoro nucleosides | NS5B Polymerase | 0.04 |

Neuroprotective Effects

Additionally, some studies suggest that similar compounds may exhibit neuroprotective properties. For example, research into 2-fluorinated analogs has revealed their potential to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects of Fluorinated Compounds

A study investigating the effects of fluorinated amines on neuronal cell lines found that these compounds could significantly reduce oxidative stress markers and promote cell survival under neurotoxic conditions .

Synthesis and Derivatives

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride serves as a precursor for synthesizing more complex molecules with enhanced biological activity. Its derivatives are being explored for various applications, including as potential therapeutic agents for cancer and neurodegenerative diseases .

Table 2: Synthetic Applications of N-(2-Fluorobenzyl)-2-methyl-2-propanamine

Q & A

Q. What synthetic methodologies are recommended for N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination. A validated approach includes reacting 2-fluorobenzylamine with 2-methyl-2-propanamine derivatives under controlled pH (e.g., using HCl for salt formation). Purification steps may involve extraction with ethyl acetate, followed by recrystallization in ether with 2M HCl to isolate the hydrochloride salt. Chiral variants require enantiomeric separation via chiral columns or resolving agents, as demonstrated for structurally similar compounds .

Q. How should researchers characterize this compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : Identify shifts corresponding to the fluorobenzyl group (e.g., aromatic protons at δ ~7.1–7.4 ppm) and tertiary amine protons (δ ~2.5–3.2 ppm) .

- HRMS (ESI) : Confirm molecular mass with <2 ppm error between calculated and observed values .

- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl.

Q. What solvent systems are optimal for solubility and stability studies?

The compound is polar due to the hydrochloride salt. Recommended solvents:

Q. What safety protocols are critical during handling?

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- Work in a fume hood due to potential respiratory irritation.

- Follow protocols for acid spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives?

Chiral resolution methods include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization, as applied to analogous cyclopropylamine derivatives .

Q. What strategies assess receptor binding selectivity (e.g., serotonin receptors)?

- Radioligand Binding Assays : Use 5-HT2C receptor membranes and [³H]mesulergine as a radiolabeled antagonist. Measure IC50 values via competitive binding curves.

- Functional Selectivity : Employ calcium flux assays in HEK293 cells expressing 5-HT2 subtypes to quantify biased agonism .

Q. How does pH affect the compound’s stability in aqueous solutions?

Q. What impurity profiling methods are recommended?

- HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with 0.1% TFA in water/acetonitrile gradients. Track impurities at 0.1% threshold .

- Forced Degradation : Expose to heat, light, and oxidizing agents (H2O2) to identify degradation products.

Q. How to resolve contradictions between NMR and HRMS data?

- Case Example : If HRMS matches but NMR shows unexpected peaks, check for residual solvents (e.g., ethyl acetate) or stereochemical impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.